molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 m-Xylylenediamine CAS No. 1477-55-0

m-Xylylenediamine

Cat. No.: B075579
CAS No.: 1477-55-0
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Description

m-Xylylenediamine (MXDA) is a vital aliphatic-aromatic diamine monomer prized in research for its unique structural properties, featuring two highly reactive primary amine groups attached to a meta-xylene ring. This configuration makes it an exceptional crosslinking agent and building block for the synthesis of advanced polymers. Its primary research applications include the development of high-performance epoxy resins, where it acts as a curing agent to create networks with excellent thermal stability, chemical resistance, and mechanical strength. MXDA is also a critical precursor in the synthesis of polyamides, polyurethanes, and other specialty polymers, enabling the study of structure-property relationships in materials science. Furthermore, its role extends to the synthesis of corrosion inhibitors, chelating agents, and as a key intermediate in pharmaceutical and agrochemical research. The mechanism of action for this compound is fundamentally based on the nucleophilicity of its amine groups, which readily undergo reactions with epoxides, isocyanates, acid chlorides, and carbonyl compounds, facilitating polymerization and molecular modification. Researchers utilize MXDA to engineer novel materials with tailored characteristics for applications in coatings, composites, adhesives, and advanced functional materials, providing a versatile tool for innovation in chemical and materials research.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]methanamine
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InChI

InChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2
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InChI Key

FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)CN)CN
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Molecular Formula

C6H4(CH2NH2)2, Array, C8H12N2
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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DSSTOX Substance ID

DTXSID9029649
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Molecular Weight

136.19 g/mol
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Physical Description

M-xylene-alpha,alpha'-diamine is a colorless liquid with an amine smell. Mp: 14.1 °C; bp: 273 °C. Water soluble., Liquid, Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid with an amine-like odor., Colorless liquid.
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Boiling Point

477 °F at 760 mmHg (NIOSH, 2023), 247 °C, 273 °C, 477 °F
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Flash Point

243 °F (NIOSH, 2023), Flash point =117 °C, 273 °F OC, 134 °C o.c., 243 °F
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Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH WATER AND ALC; PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS, Solubility in water: good, Miscible
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Density

1.032 (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.05, 1.032
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Vapor Pressure

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], 0.03 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg
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Color/Form

COLORLESS LIQ, Colorless liquid.

CAS No.

1477-55-0
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Melting Point

58 °F (NIOSH, 2023), 14.1 °C, 58 °F
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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Record name M-XYLENE-⍺,⍺'-DIAMINE
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Record name m-Xylene-alpha,alpha'-diamine
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Preparation Methods

Reaction Conditions and Catalyst Systems

A 2L autoclave process using 15g of nickel-based catalyst and 3g of 3-methylquinoline additive achieved 99.8% IPN conversion with 97.5% selectivity to m-XDA at 120°C and 8.0MPa hydrogen pressure. The cis/trans isomer ratio reached 81:19 under optimized conditions, influenced by:

  • Pressure : Incremental increases from 8.0MPa to 14MPa improved molar yield from 96.4% to 95.9% but reduced cis-isomer content by 2.6%.

  • Additives : Quinoline derivatives suppressed secondary amine formation, enhancing selectivity by 4.2% compared to non-additive systems.

Table 1: Hydrogenation Performance Under Varied Conditions

Pressure (MPa)Temperature (°C)Conversion (%)Selectivity (%)Cis/Trans Ratio
8.012099.897.581:19
12.010099.696.879:21
14.011099.496.578:22

Ammoxidation-Hydrogenation Integrated Process

EP1663943B1 details a two-stage industrial synthesis combining xylene ammoxidation with downstream hydrogenation, achieving 92% overall m-XDA yield.

Ammoxidation Stage Optimization

Meta-xylene reacts with ammonia and oxygen over a V-Sb-K-Ba oxide catalyst at 415°C, producing IPN with 71% selectivity at 88% xylene conversion. Critical parameters include:

  • Catalyst Bed Configuration : Diluting the catalyst bed with steatite spheres reduced hot-spot temperatures from 430°C to 415°C, minimizing thermal degradation.

  • Quench System : Direct N-methyl-2-pyrrolidone (NMP) quenching of reactor effluent captured 97.3% of IPN while removing high-boiling byproducts like tolunitriles.

Hydrogenation Stage Refinements

Post-quench IPN undergoes hydrogenation in NMP/ammonia solvent with Raney nickel at 100 bar H₂, achieving 92% yield. Residual NMP (≤0.5 wt%) necessitated distillation prior to product isolation.

Halogenation-Amination Alternative Route

KR101442716B1 discloses a low-pressure method avoiding high-temperature hydrogenation, comprising:

  • Xylene Halogenation : Chlorination/bromination at methyl groups (50–80°C).

  • Amination : Halide displacement with NH₃ in ethanol/imidazole solvent (120°C, 5 bar).

Table 2: Halogenation-Amination vs. Hydrogenation

ParameterHalogenation-AminationHydrogenation
Pressure5 bar80–140 bar
Temperature120°C100–120°C
ByproductsNH₄X saltsSecondary amines
Capital CostLowHigh
Yield85–88%92–97.5%

This method reduces infrastructure costs by 40% but requires halogen handling systems and generates ammonium halide waste.

Catalytic System Innovations

Nickel-Based Catalysts

Raney nickel modified with 3-methylquinoline increased hydrogenation rates by 18% compared to unmodified catalysts, attributed to nitrogen donor ligands suppressing metal sintering.

Solvent Effects

NMP in EP1663943B1 improved IPN solubility (27 wt% loading) but introduced challenges in solvent recovery. Alternative solvents like liquid ammonia enabled 99.6% IPN conversion but required cryogenic conditions.

Industrial Implementation Challenges

  • Energy Intensity : Hydrogenation accounts for 65–70% of total energy demand, primarily from H₂ compression and reactor heating.

  • Byproduct Management : Tolunitriles (3.6 wt% in quench solutions) necessitate fractional distillation, adding 12–15% to operating costs.

  • Cis-Isomer Demand : Pharmaceutical applications require ≥80% cis-content, achievable only through precise control of hydrogenation pressure and catalyst morphology.

Emerging Techniques and Sustainability

Recent advances focus on:

  • Continuous Flow Hydrogenation : Microchannel reactors reducing H₂ consumption by 30%.

  • Non-Toxic Solvents : Ionic liquids replacing NMP to simplify waste treatment.

  • Electrochemical Amination : Direct NH₃ coupling to xylene derivatives at ambient pressure .

Chemical Reactions Analysis

Epoxy Curing Reactions

MXDA is widely employed as a curing agent for epoxy resins. Its reaction with benzoxazine monomers involves a two-stage mechanism:

  • Stage 1 : Nucleophilic attack by MXDA’s amine groups on the electrophilic carbon in the benzoxazine oxazine ring, leading to ring-opening.

  • Stage 2 : Crosslinking via secondary amine formation and phenolic hydroxyl group generation .

Key Data:

ParameterValue/ObservationSource
DSC Exothermic Peak120–150°C (amine-cured)
Activation Energy (Ea)60–80 kJ/mol (lower than thermal curing)
Cured Resin PropertiesHigh heat resistance (>200°C), water resistance, transparency

This reaction is critical in coatings, adhesives, and composites due to MXDA’s low viscosity and rapid curing kinetics .

CO₂ Capture and Adduct Formation

MXDA reacts with CO₂ under ambient conditions to form a hydrophobic adduct (MXDA·CO₂), which releases dry CO₂ upon heating (100–150°C) .

Mechanism:

MXDA+CO2MXDA CO2 adduct \text{MXDA}+\text{CO}_2\rightarrow \text{MXDA CO}_2\,\text{ adduct }
The phenyl group in MXDA prevents hydration, enabling moisture-resistant CO₂ capture .

Sommelet Reaction

MXDA undergoes the Sommelet reaction with formaldehyde and sulfuric acid to yield isophthalaldehyde:
MXDA+2HCHOH2SO4Isophthalaldehyde+2NH3\text{MXDA}+2\text{HCHO}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isophthalaldehyde}+2\text{NH}_3
This reaction is utilized in synthesizing specialty polymers and intermediates .

Polyamides

Reaction with dibasic acids (e.g., adipic acid):
MXDA+HOOC CH2 4 COOHPolyamide+2H2O\text{MXDA}+\text{HOOC CH}_2\text{ }_4\text{ COOH}\rightarrow \text{Polyamide}+2\text{H}_2\text{O}
Resulting polymers exhibit high thermal stability (decomposition >300°C) and mechanical strength .

Polyurethanes

MXDA reacts with diisocyanates (e.g., hexamethylene diisocyanate):
MXDA+OCN CH2 6 NCOPolyurethane\text{MXDA}+\text{OCN CH}_2\text{ }_6\text{ NCO}\rightarrow \text{Polyurethane}
Applications include elastomers and coatings with enhanced chemical resistance .

Hydrogenation of Isophthalonitrile

MXDA is industrially produced via catalytic hydrogenation of isophthalonitrile:
Isophthalonitrile+4H2Raney NiMXDA\text{Isophthalonitrile}+4\text{H}_2\xrightarrow{\text{Raney Ni}}\text{MXDA}

Process Conditions:

ParameterValueSource
Temperature90–100°C
Pressure4.5–100 bar
CatalystRaney Ni
Yield88–92%

Kinetic Studies and Reaction Optimization

Kinetic analyses reveal MXDA’s reactivity in alkylation and nucleophilic substitution reactions. For example:

  • Alkylation with Chloropyrrolidine : MXDA forms an azetidinium ion intermediate, enabling efficient C–N bond formation .

  • Optimization : Solvent selection (e.g., ethanol) and base equivalents enhance reaction yields by 30–40% .

Scientific Research Applications

Polymer Chemistry

1.1 Epoxy Resins
m-Xylylenediamine is widely used as a hardening agent for epoxy resins. It enhances the mechanical properties of the cured resin, improving flexibility and impact resistance compared to other curing agents. Research indicates that using modified polyamine compounds derived from this compound can yield superior results, reducing issues such as whitening phenomena caused by carbon dioxide absorption during curing .

1.2 Polyamide Synthesis
MXDA serves as a crucial component in synthesizing polyamides. When reacted with dibasic acids, it forms polyamide resins that exhibit enhanced flexibility and thermal stability. The incorporation of this compound in polyamide formulations has been shown to improve the material's performance in various applications, including coatings and adhesives .

1.3 Vitrimers
As a monomer, this compound is utilized in the production of poly(vinylogous urethane) vitrimers. These materials combine the characteristics of thermosets and thermoplastics, allowing for reprocessing without compromising structural integrity .

Industrial Applications

2.1 Adhesives and Sealants
MXDA is employed in formulating high-performance adhesives and sealants due to its strong bonding capabilities and resistance to environmental factors. Its application in construction adhesives has been particularly notable, where it contributes to the durability and longevity of bonded structures.

2.2 Coatings
The compound is also used in industrial coating formulations, where it improves adhesion properties and enhances resistance to chemicals and abrasion. The ability of this compound to modify resin properties makes it a valuable additive in protective coatings .

Health and Safety Considerations

Despite its beneficial applications, this compound poses certain health risks, particularly as a skin sensitizer. Case studies have documented instances of occupational contact dermatitis among workers exposed to MXDA during epoxy resin formulation processes. Patch testing has revealed positive reactions in individuals with prior skin conditions, highlighting the need for adequate protective measures in workplaces where MXDA is used .

Case Studies

4.1 Occupational Exposure
A study involving construction workers exposed to epoxy resins containing this compound reported a significant incidence of contact dermatitis. Out of 135 workers examined, a notable percentage exhibited allergic reactions linked to MXDA exposure during their work with adhesives . This underscores the importance of monitoring and implementing safety protocols for handling this compound.

4.2 Performance in Polymeric Systems
Research on the crystallization behavior of polyamide systems incorporating this compound demonstrated improved mechanical properties compared to traditional formulations. The study indicated that MXDA's unique chemical structure contributes positively to the morphology and performance of the resulting polymers .

Mechanism of Action

The mechanism of action of m-Xylylenediamine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The compound’s primary amine groups are particularly reactive, allowing it to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison of MXDA with Analogues

Compound Structure Substitution Pattern Key Reactivity Traits
m-Xylylenediamine (MXDA) Benzene + two –CH₂NH₂ groups Meta High nucleophilicity; balanced steric hindrance
p-Xylylenediamine (PXDA) Benzene + two –CH₂NH₂ groups Para Enhanced symmetry; higher crystallinity
Hexamethylenediamine (HMDA) Linear aliphatic (CH₂)₆ chain + –NH₂ Aliphatic Flexibility; lower thermal stability
m-Phenylenediamine (MPD) Benzene + two –NH₂ groups Meta Aromatic amines; slower curing kinetics
  • MXDA vs. PXDA : MXDA’s meta substitution reduces steric constraints compared to para-substituted PXDA, allowing faster reaction kinetics in polymerizations. For instance, in Kindler reactions, MXDA forms dimers, while PXDA produces trimers due to solubility differences .
  • MXDA vs. HMDA : MXDA’s aromatic backbone imparts rigidity and thermal stability (decomposition >300°C) versus HMDA’s aliphatic chain, which lowers melting points (~40–42°C) and limits high-temperature applications .
  • MXDA vs. MPD : MXDA’s –CH₂– spacers between the benzene ring and amine groups enhance flexibility and reactivity in epoxy curing compared to MPD’s direct aromatic amines .

Table 2: Polyamide Properties

Polyamide Type Precursor Key Properties Applications
Nylon MXD6 MXDA + adipic acid High O₂/CO₂ barrier, ~200°C thermal stability Food packaging, automotive fuel tanks
Nylon 6,6 HMDA + adipic acid High tensile strength, low gas barrier Textiles, automotive parts
Aramid (e.g., Kevlar) PPD/terephthaloyl chloride Extreme strength, heat resistance Ballistic armor, aerospace
  • MXDA-based MXD6 outperforms HMDA-derived nylons in gas barrier performance (critical for food packaging) due to its semi-aromatic structure .
  • PXDA is used in high-strength polyamides but lacks MXDA’s processability in blends with polyesters (e.g., PET) .

Epoxy Curing Efficiency

Table 3: Curing Agent Comparison

Curing Agent Epoxy System Activation Energy (kJ/mol) Glass Transition Temp (Tg)
MXDA TGDDM 65–75 ~160°C
m-Phenylenediamine (MPD) DGEBA 80–90 ~120°C
Isophorone diamine (IPDA) DGEBA 55–65 ~150°C
  • MXDA provides a balance of moderate activation energy and high Tg, making it suitable for aerospace and automotive composites requiring thermal resilience .
  • Aliphatic amines like HMDA cure faster but yield lower Tg (<100°C), limiting high-temperature performance .

Table 4: Toxicity Data

Compound Mutagenicity (Ames Test) In Vivo Clastogenicity Regulatory Status
MXDA Negative Negative REACH-compliant
HMDA Positive in some studies Limited data Restricted in cosmetics
PXDA Not well studied Not well studied Limited industrial use

Market Dynamics

Table 5: Market Comparison (2024–2033 Projections)

Compound 2024 Market Size (USD) CAGR Key Drivers
MXDA $532.5 million 4.5% Epoxy resins, high-barrier packaging
HMDA $6.8 billion 3.2% Nylon 6,6 demand
PXDA Niche (<$100 million) Specialty polymers
  • MXDA’s growth is driven by Asia-Pacific infrastructure projects and EV adoption, whereas HMDA’s larger market reflects broader nylon applications .

Biological Activity

m-Xylylenediamine (m-XDA) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of m-XDA, highlighting its interactions with DNA, potential therapeutic applications, and relevant case studies.

This compound is an aromatic diamine derived from meta-xylene. It is primarily synthesized through the ammoxidation of meta-xylene to isophthalodinitrile, followed by hydrogenation to yield m-XDA. This compound serves as a precursor for polyamide resins, epoxy hardeners, and isocyanates, making it valuable in industrial applications .

Biological Activity Overview

This compound exhibits several biological activities, including:

  • DNA Binding : Research indicates that m-XDA can form complexes with DNA, influencing its structural properties and stability. Studies have shown that m-XDA-linked bis-porphyrins exhibit significant binding affinity to calf thymus DNA (CTDNA), suggesting potential applications in gene regulation and drug development .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various pathogens. Its derivatives have been explored for their potential to inhibit bacterial growth, particularly in dental applications .
  • Cellular Effects : In vitro studies have shown that m-XDA can affect cellular processes such as apoptosis and proliferation. Its interaction with cellular components may lead to cytotoxic effects on certain cancer cell lines .

DNA Interaction Studies

A significant study focused on the binding characteristics of m-XDA-linked bis-porphyrins with DNA. The research employed spectroscopic techniques to analyze the interaction between these complexes and CTDNA. Key findings include:

  • Binding Affinity : The binding modes varied significantly between different porphyrin complexes linked with m-XDA, indicating that the structural configuration of the linker plays a crucial role in binding efficiency.
  • Photocleavage Activity : The zinc complexes of bis-porphyrins linked with m-XDA exhibited enhanced photocleavage activity on supercoiled plasmid DNA when subjected to light irradiation compared to their metal-free counterparts .

Antimicrobial Studies

In exploring the antimicrobial properties of m-XDA, various studies have highlighted its effectiveness against cariogenic bacteria:

  • Inhibition of Streptococcus mutans : Laboratory results showed that formulations containing m-XDA significantly reduced the growth of S. mutans, a primary bacterium responsible for dental caries. This property suggests its potential use in dental treatments .

Case Studies

  • Application in Dental Medicine :
    • A clinical trial assessed the efficacy of silver diamine fluoride (SDF), which contains m-XDA derivatives, on caries arrest in preschool children. Results indicated a significant reduction in caries progression compared to control groups using traditional fluoride treatments .
  • Cancer Research :
    • In vitro studies on cancer cell lines demonstrated that m-XDA derivatives could induce apoptosis through mitochondrial pathways. These findings suggest a potential role for m-XDA in cancer therapeutics .

Data Tables

Property This compound Applications
Molecular FormulaC8_8H12_12N2_2Polyamide production
Melting Point40 °CEpoxy resin curing agents
Antibacterial ActivityEffective against S. mutansDental treatments
DNA Binding AffinityHighGene regulation

Q & A

Q. What are the critical safety protocols for handling m-Xylylenediamine in laboratory settings?

this compound poses significant health risks, including skin irritation, respiratory distress, and potential carcinogenicity. To mitigate exposure:

  • Engineering controls : Use local exhaust ventilation and closed systems during synthesis or handling .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., JIS T 8116-compliant), safety goggles, and long-sleeved lab coats. Respiratory protection is required if vapor concentrations exceed safe limits .
  • Storage : Store in airtight containers away from oxidizers, strong acids, and heat sources to prevent decomposition into toxic byproducts like nitrogen oxides (NOx) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Physical state : Colorless to light yellow liquid with a density of 1.05 g/cm³ and a boiling point of 248°C .
  • Solubility : Miscible with water and alcohols, enabling its use in aqueous or polar solvent-based reactions .
  • Reactivity : Avoid exposure to high temperatures (>134°C flash point) and incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

Q. What laboratory synthesis methods are effective for producing this compound?

A catalytic hydrogenation approach using amorphous NiAl alloy catalysts achieves high yields (96% molar yield):

  • Conditions : 1.5–2.0 MPa H₂ pressure, 80°C, methanol solvent, and 3–6% catalyst-to-substrate ratio .
  • Post-reaction processing : Remove catalysts via filtration, recover solvents under reduced pressure, and purify via distillation .

Advanced Research Questions

Q. How can the thermal stability and polymerization kinetics of this compound-derived polyamides be optimized?

For polyamide synthesis (e.g., MXD6):

  • Monomer ratios : Adjust stoichiometry between this compound and dicarboxylic acids (e.g., adipic acid) to control cross-linking density .
  • Additives : Use triethylamine (TEA) to neutralize HCl byproducts during interfacial polymerization, enhancing reaction efficiency and membrane stability .
  • Characterization : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal degradation thresholds and glass transition temperatures .

Q. How do discrepancies in aquatic toxicity data for this compound arise, and how should they be addressed?

Reported LC50 values (e.g., 15 mg/L for fish) and EC50 values (75 mg/L for Daphnia) may vary due to:

  • Test organism sensitivity : Species-specific metabolic pathways affect toxicity thresholds .
  • Exposure duration : Acute vs. chronic studies yield different hazard profiles. Standardize protocols per OECD guidelines to improve comparability .
  • Environmental factors : pH, temperature, and organic matter content alter bioavailability. Conduct parallel controlled experiments to isolate variables .

Q. What mechanistic insights explain this compound’s role in CO₂-selective absorption and organic solvent nanofiltration (OSN)?

  • CO₂ absorption : this compound forms carbamic acid derivatives in water, selectively binding CO₂ via reversible chemical reactions. The amine’s steric hindrance and hydrophilic-lipophilic balance enhance selectivity over other gases .
  • OSN membranes : Interfacial polymerization with trimesoyl chloride (TMC) creates a cross-linked polyamide layer with molecular sieving pores (0.5–2 nm). Alkyl moieties in the polymer network improve chemical resistance to solvents like DMF and THF .

Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s allergenic potential?

  • In vivo models : Use murine local lymph node assays (LLNA) to assess skin sensitization potential.
  • Clinical evaluation : For occupational exposure cases, conduct patch testing and serum IgE analysis under allergist supervision .
  • Dose-response analysis : Apply OECD Test Guideline 429 to quantify sensitization thresholds .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Identify outlier studies by evaluating protocol deviations (e.g., exposure time, solvent choice) .
  • Dose-response modeling : Fit data to Hill or probit models to estimate EC50/LC50 confidence intervals .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Melting Point14°C
Boiling Point248°C
Flash Point134°C
Water SolubilityFully miscible
Acute Aquatic Toxicity (LC50)15 mg/L (fish)

Table 2. Optimal Reaction Conditions for this compound Synthesis

ParameterOptimal ValueReference
Catalyst Loading3–6% (w/w)
Hydrogen Pressure1.5–2.0 MPa
Temperature80°C
SolventMethanol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.